molecular formula C12H24O3Si B2376255 (E)-6-(tert-butyldimethylsilyloxy)hex-2-enoic acid CAS No. 1215493-86-9

(E)-6-(tert-butyldimethylsilyloxy)hex-2-enoic acid

Cat. No. B2376255
CAS RN: 1215493-86-9
M. Wt: 244.406
InChI Key: KSQLYBSZRJHZOF-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is also known as (+)-tert-butyl 5-(tert-butyldimethylsilyloxy)hex-2-enoate . It’s a chemical intermediate used in various reactions .


Synthesis Analysis

The specific synthesis process for this compound is not mentioned in the available resources .


Molecular Structure Analysis

The molecular structure details are not available in the resources .


Chemical Reactions Analysis

The compound is used in various reactions including bromination, cyanidation, and conventional reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources .

Scientific Research Applications

  • Synthesis of Hydroxyalkylbutan-4-olides : Research has demonstrated that hex-4-enoic acids, including derivatives like (E)-6-(tert-butyldimethylsilyloxy)hex-2-enoic acid, are useful in synthesizing 5-hydroxyalkylbutan-4-olides. These compounds have potential applications in various chemical synthesis processes (Jefford & Wang, 1987).

  • Conversion to Non-conjugated Z-enoic Acids : A study showed the conversion of E-dienals to non-conjugated Z-enoic acids in subcritical water, highlighting a method for chemical transformation relevant to the (E)-6-(tert-butyldimethylsilyloxy)hex-2-enoic acid (Chen et al., 2012).

  • Thromboxane Receptor Antagonism and Synthase Inhibition : Research on Terbogrel, a compound structurally related to (E)-6-(tert-butyldimethylsilyloxy)hex-2-enoic acid, has shown its application in thromboxane receptor antagonism and synthase inhibition. This indicates potential medical applications for structurally similar compounds (Michaux et al., 2000).

  • Oxidation in Oil-in-Water Emulsions : A study examining the behavior of aldehydes, including hex-2-enal derivatives, in oil-in-water emulsions, has implications for understanding the chemical properties and reactions of similar compounds in various environments (Vandemoortele et al., 2020).

  • Synthesis of Stereoselective Compounds : Research on the synthesis of Z-2-tert-butoxycarbonylamino-6-hydroxyhex-4-enoic acid from similar compounds indicates the potential application of (E)-6-(tert-butyldimethylsilyloxy)hex-2-enoic acid in the stereoselective synthesis of complex organic molecules (Holt et al., 2002).

  • Calorimetric Studies in Synthesis : Calorimetric studies involving compounds like (R)-ethyl 3-(tert-butyldimethylsilyloxy)hex-5-enoate, a structurally related compound, provide insights into the reaction enthalpies and thermal process safety, relevant to the synthesis and handling of (E)-6-(tert-butyldimethylsilyloxy)hex-2-enoic acid (Časar et al., 2010).

Safety And Hazards

The compound is used as a pharmaceutical intermediate, suggesting it’s handled with appropriate safety measures .

Future Directions

The future directions for this compound are not specified in the available resources .

properties

IUPAC Name

(E)-6-[tert-butyl(dimethyl)silyl]oxyhex-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3Si/c1-12(2,3)16(4,5)15-10-8-6-7-9-11(13)14/h7,9H,6,8,10H2,1-5H3,(H,13,14)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQLYBSZRJHZOF-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-(tert-butyldimethylsilyloxy)hex-2-enoic acid

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